8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester
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Overview
Description
8-oxo-3,9-Diazaspiro[55]undecane-3-carboxylic acid methyl ester is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with specific reagents under controlled conditions. For example, the synthesis might involve the use of palladium-catalyzed reactions under an argon atmosphere, followed by hydrogenation at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups attached to the spirocyclic core.
Scientific Research Applications
8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester
- 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
- 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 10-oxo-7-phenyl-, 1,1-dimethylethyl ester
Uniqueness
What sets 8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester apart from similar compounds is its specific spirocyclic structure and the presence of the 8-oxo functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H18N2O3 |
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Molecular Weight |
226.27 g/mol |
IUPAC Name |
methyl 10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-16-10(15)13-6-3-11(4-7-13)2-5-12-9(14)8-11/h2-8H2,1H3,(H,12,14) |
InChI Key |
BNKKMQBBRZXZRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC2(CCNC(=O)C2)CC1 |
Origin of Product |
United States |
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